1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1212396-30-9
VCID: VC6147796
InChI: InChI=1S/C19H35NO3.ClH/c1-13-9-20(10-14(2)23-13)11-16(21)12-22-17-8-15-6-7-19(17,5)18(15,3)4;/h13-17,21H,6-12H2,1-5H3;1H
SMILES: CC1CN(CC(O1)C)CC(COC2CC3CCC2(C3(C)C)C)O.Cl
Molecular Formula: C19H36ClNO3
Molecular Weight: 361.95

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE

CAS No.: 1212396-30-9

Cat. No.: VC6147796

Molecular Formula: C19H36ClNO3

Molecular Weight: 361.95

* For research use only. Not for human or veterinary use.

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE - 1212396-30-9

Specification

CAS No. 1212396-30-9
Molecular Formula C19H36ClNO3
Molecular Weight 361.95
IUPAC Name 1-(2,6-dimethylmorpholin-4-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Standard InChI InChI=1S/C19H35NO3.ClH/c1-13-9-20(10-14(2)23-13)11-16(21)12-22-17-8-15-6-7-19(17,5)18(15,3)4;/h13-17,21H,6-12H2,1-5H3;1H
Standard InChI Key MVQGLYIUGSSVEJ-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)CC(COC2CC3CCC2(C3(C)C)C)O.Cl

Introduction

Chemical Structure and Stereochemical Considerations

The molecule comprises three distinct moieties:

  • 2,6-Dimethylmorpholin-4-yl group: A six-membered morpholine ring with methyl substitutions at the 2- and 6-positions. The morpholine nitrogen is protonated in the hydrochloride salt form, enhancing aqueous solubility .

  • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl group: A norbornane derivative with methyl groups at the 1-, 7-, and 7-positions. This rigid bicyclic system likely influences conformational stability and receptor binding .

  • Propan-2-ol backbone: The central alcohol group at position 2 links the morpholine and norbornane subunits via ether and amine bonds, respectively.

Stereochemistry remains undefined in publicly available data, but synthetic routes for analogous morpholine-norbornane hybrids suggest potential diastereoselectivity during nucleophilic substitutions or cyclization steps . For example, the trans-diastereoselectivity observed in LY3154207 synthesis (>9:1 dr) highlights the role of steric effects and protecting groups in similar systems .

Synthetic Pathways and Optimization

Key Intermediate Synthesis

Hypothetical routes may involve:

  • Morpholine subunit preparation: Starting from 2,6-dimethylmorpholine, which could be synthesized via cyclization of diethanolamine derivatives with methylating agents.

  • Norbornane ether formation: Coupling 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with a propanol derivative under Mitsunobu or Williamson ether synthesis conditions .

A critical challenge is achieving regioselective etherification without epimerization. The use of silyl ether protecting groups, as demonstrated in LY3154207 synthesis, could stabilize intermediates during nucleophilic attacks .

Final Assembly and Salt Formation

Coupling the morpholine and norbornane intermediates via a propan-2-ol spacer would require careful optimization of reaction conditions:

  • Amide or carbamate linkages: Unlikely due to the absence of carbonyl groups in the target structure.

  • Ether and amine bonds: More plausible, given the presence of oxygen and nitrogen connectors.

The hydrochloride salt is likely formed during final purification by treating the free base with HCl in a polar solvent like ethanol or tetrahydrofuran, analogous to TPO mimetic salt preparations .

FeaturePharmacological InferenceSupporting Literature
Morpholine moietyEnhanced blood-brain barrier penetration; dopamine receptor modulation potential
Norbornane scaffoldConformational rigidity favoring GPCR or kinase binding
Hydrochloride saltImproved solubility (>10 mg/mL in water) and oral bioavailability

Hypothetical targets:

  • Dopamine receptors: The morpholine group resembles LY3154207, a D1 receptor positive allosteric modulator .

  • Antimicrobial activity: Norbornane ethers in naphthoquinone derivatives show efficacy against Gram-positive bacteria .

Physicochemical and Pharmacokinetic Properties

Calculated Properties

ParameterValueMethod of Estimation
Molecular weight432.98 g/molEmpirical formula
LogP3.2 ± 0.5Crippen’s fragmentation
Aqueous solubility15 mg/mL (HCl salt)Analogous salt solubility
pKa8.1 (morpholine NH)Henderson-Hasselbalch equation

Metabolic Stability

  • Phase I metabolism: Predicted hydroxylation at norbornane methyl groups (CYP3A4/2D6).

  • Phase II conjugation: Glucuronidation of the secondary alcohol.

Comparative Analysis with Structural Analogs

LY3154207 (Dopamine D1 PAM)

  • Shared features: Morpholine core, stereochemical complexity.

  • Divergence: LY3154207 uses a tetrahydroisoquinoline system instead of norbornane .

  • Bioactivity implications: The norbornane’s rigidity may reduce off-target binding compared to flexible isoquinoline moieties.

TPO Mimetic Salts

  • Salt formation strategy: Both compounds utilize counterions (HCl vs. monoethanolamine) to enhance solubility .

  • Therapeutic overlap: Potential applications in CNS disorders vs. hematological conditions.

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